molecular formula C13H18N2O B7894089 5-Amino-1-(2,3-dihydro-1H-isoindol-2-yl)pentan-1-one

5-Amino-1-(2,3-dihydro-1H-isoindol-2-yl)pentan-1-one

Cat. No.: B7894089
M. Wt: 218.29 g/mol
InChI Key: NTLCAGSZYOYOOK-UHFFFAOYSA-N
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Description

5-Amino-1-(2,3-dihydro-1H-isoindol-2-yl)pentan-1-one is a compound that features an isoindole moiety, which is a significant heterocyclic system in natural products and drugs

Preparation Methods

The synthesis of 5-Amino-1-(2,3-dihydro-1H-isoindol-2-yl)pentan-1-one typically involves the construction of the isoindole ring system. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents.

Chemical Reactions Analysis

5-Amino-1-(2,3-dihydro-1H-isoindol-2-yl)pentan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups on the isoindole ring, forming various substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Amino-1-(2,3-dihydro-1H-isoindol-2-yl)pentan-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 5-Amino-1-(2,3-dihydro-1H-isoindol-2-yl)pentan-1-one exerts its effects involves interactions with molecular targets and pathways. For example, its derivatives may bind to specific receptors or enzymes, inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and derivative being studied.

Comparison with Similar Compounds

5-Amino-1-(2,3-dihydro-1H-isoindol-2-yl)pentan-1-one can be compared with other isoindole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields.

Properties

IUPAC Name

5-amino-1-(1,3-dihydroisoindol-2-yl)pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-8-4-3-7-13(16)15-9-11-5-1-2-6-12(11)10-15/h1-2,5-6H,3-4,7-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLCAGSZYOYOOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C(=O)CCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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